molecular formula C9H9Cl3N2O B3483207 (2,2,2-Trichloro-1-phenylethyl)urea

(2,2,2-Trichloro-1-phenylethyl)urea

Cat. No.: B3483207
M. Wt: 267.5 g/mol
InChI Key: WQUNJNQSHWZSNQ-UHFFFAOYSA-N
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Description

(2,2,2-Trichloro-1-phenylethyl)urea is a chemical compound of interest in organic and medicinal chemistry research. It features a urea functional group attached to a 2,2,2-trichloro-1-phenylethyl scaffold. The presence of the trichloroethyl group is a significant structural feature, as similar motifs are known to be valuable intermediates in organic synthesis . The compound can be viewed as a derivative of benzylic amines, a class of compounds frequently encountered in the structures of pharmaceuticals and biologically active molecules . Research into urea derivatives is a vibrant field, as many possess valuable biological properties and find applications in drug discovery and agrochemical research . The synthesis of this specific urea likely involves the derivatization of a corresponding benzylic amine precursor. Modern synthetic methodologies have been developed for the preparation of benzylic trichloroacetamides, which can serve as direct precursors to various protected amine products, including ureas . This compound is provided for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2,2,2-trichloro-1-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2O/c10-9(11,12)7(14-8(13)15)6-4-2-1-3-5-6/h1-5,7H,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUNJNQSHWZSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trichloro-1-phenylethyl)urea typically involves the reaction of 2,2,2-trichloro-1-phenylethanol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the urea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,2,2-Trichloro-1-phenylethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetophenone derivatives, while reduction can produce less chlorinated phenylethyl urea compounds .

Scientific Research Applications

(2,2,2-Trichloro-1-phenylethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,2-Trichloro-1-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The trichloromethyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form stable intermediates, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural difference between (2,2,2-Trichloro-1-phenylethyl)urea and its analogs lies in the functional group:

  • Urea derivative : Contains a urea (-NHCONH₂) group.
  • Acetate ester derivative (e.g., 2,2,2-Trichloro-1-phenylethyl acetate): Contains an ester (-OAc) group .

This distinction impacts physicochemical properties:

  • Hydrogen bonding : The urea group enables stronger intermolecular hydrogen bonding compared to the ester, likely increasing melting point and reducing volatility.

Physicochemical Properties

A comparative analysis is presented below, using available data for 2,2,2-Trichloro-1-phenylethyl acetate () and inferred properties for the urea analog:

Property 2,2,2-Trichloro-1-phenylethyl acetate This compound (Inferred)
Molecular Formula C₁₀H₉Cl₃O₂ Likely C₉H₈Cl₃N₂O
Molecular Weight 267.54 g/mol ~258.5 g/mol (estimated)
Melting Point 86–89°C Higher (due to H-bonding)
Boiling Point 282°C Likely lower volatility
Solubility Soluble in oils Moderate water solubility (urea group)
Applications Fragrance (cosmetics, soaps) Potential agrochemical/pharmaceutical use

Research Findings and Gaps

  • Toxicity and Safety: No direct data on the urea derivative are available.

Q & A

Q. What are the established synthetic routes for (2,2,2-Trichloro-1-phenylethyl)urea, and what reaction conditions optimize yield and purity?

The synthesis of urea derivatives typically involves reacting an amine with an isocyanate. For this compound, a plausible route includes:

Synthesis of the trichlorinated phenylethylamine precursor : Analogous to methods for 2,2,2-trichloro-1-phenylethyl acetate (crystallrose), this may involve nucleophilic substitution or condensation reactions using benzaldehyde derivatives and trichloromethylating agents (e.g., CCl₄) under basic conditions .

Urea formation : React the trichlorinated phenylethylamine with an isocyanate (e.g., phenyl isocyanate) in anhydrous solvents like dichloromethane or THF. Temperature control (0–25°C) and stoichiometric ratios (1:1 amine:isocyanate) are critical to minimize side products .
Optimization : Use catalytic bases (e.g., triethylamine) to enhance reactivity. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • ¹H/¹³C NMR : Look for urea NH protons (δ 5.5–6.5 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm). The trichloromethyl group (CCl₃) adjacent to the phenyl ring causes deshielding in ¹³C NMR (δ 85–95 ppm) .
  • IR Spectroscopy : Urea carbonyl (C=O) stretches appear at 1640–1680 cm⁻¹. N-H stretches are observed at 3200–3400 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the molecular formula (C₉H₈Cl₃N₂O), with isotopic clusters reflecting three chlorine atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derived from different synthetic protocols?

Contradictions often arise from impurities, polymorphic forms, or solvent effects. Methodological approaches include:

  • Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Compare retention times with standards .
  • Crystallography : Single-crystal X-ray diffraction can confirm molecular structure and identify polymorphs .
  • Thermal analysis (DSC/TGA) : Evaluate melting points and decomposition temperatures to assess batch consistency .
  • Replicate synthesis : Standardize reaction conditions (solvent, temperature, catalyst) across labs to isolate protocol-dependent variability .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under varying environmental conditions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attack .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar (water) vs. nonpolar (hexane) solvents to predict hydrolysis rates and stability .
  • QSPR Models : Correlate substituent effects (e.g., Cl atoms) with experimental stability data to design derivatives with enhanced shelf life .

Q. What experimental strategies can assess the hydrolytic stability of this compound, and how do structural features influence degradation pathways?

  • Kinetic Studies : Monitor degradation in buffered solutions (pH 2–12) at 25–60°C using HPLC. Calculate rate constants (k) and activation energy (Eₐ) via Arrhenius plots .
  • Structural Analysis : The electron-withdrawing trichloromethyl group increases electrophilicity at the urea carbonyl, accelerating hydrolysis. Compare with non-chlorinated analogs to isolate electronic effects .
  • By-Product Identification : Use LC-MS to detect hydrolysis products (e.g., amines, CO₂) and propose degradation mechanisms .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification .
  • Ventilation : Ensure adequate airflow to avoid inhalation of fine powders or vapors during heating steps.
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste. Consult safety data sheets (SDS) for chlorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,2-Trichloro-1-phenylethyl)urea
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(2,2,2-Trichloro-1-phenylethyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.